molecular formula C14H13Cl4NO2 B13738765 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- CAS No. 14737-86-1

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-

Cat. No.: B13738765
CAS No.: 14737-86-1
M. Wt: 369.1 g/mol
InChI Key: PVYDPFXQCMGQTK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- typically involves the chlorination of a precursor isoindole compound followed by the introduction of a hexyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent chlorination. The hexylation step can be achieved through alkylation reactions using hexyl halides in the presence of strong bases or catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more highly chlorinated derivatives or to introduce additional functional groups.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the isoindole ring system.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of more highly chlorinated isoindole derivatives.

    Reduction: Formation of less chlorinated or dechlorinated isoindole derivatives.

    Substitution: Formation of isoindole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-ethyl-
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-propyl-

Comparison: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or propyl analogs. The hexyl group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

14737-86-1

Molecular Formula

C14H13Cl4NO2

Molecular Weight

369.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-hexylisoindole-1,3-dione

InChI

InChI=1S/C14H13Cl4NO2/c1-2-3-4-5-6-19-13(20)7-8(14(19)21)10(16)12(18)11(17)9(7)15/h2-6H2,1H3

InChI Key

PVYDPFXQCMGQTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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